molecular formula C11H12N2 B1588178 trans-4-Dimethylaminocinnamonitrile CAS No. 32444-63-6

trans-4-Dimethylaminocinnamonitrile

Cat. No.: B1588178
CAS No.: 32444-63-6
M. Wt: 172.23 g/mol
InChI Key: CSCOHKCYDZVRMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound’s structure combines an aromatic ring, a propenenitrile chain, and a strongly electron-donating dimethylamino substituent. It is listed among specialty chemicals in a catalog of nitriles and related compounds, suggesting its use in organic synthesis or material science .

Properties

IUPAC Name

3-[4-(dimethylamino)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-13(2)11-7-5-10(6-8-11)4-3-9-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCOHKCYDZVRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201036230
Record name p-(Dimethylamino)cinnamonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201036230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32444-63-6, 31145-02-5
Record name 3-[4-(Dimethylamino)phenyl]-2-propenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32444-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(Dimethylamino)cinnamonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201036230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-(dimethylamino)cinnamonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.389
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-4-Dimethylaminocinnamonitrile (contains ca. 15% trans- isomer)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trans-4-Dimethylaminocinnamonitrile can be synthesized through several methods. One common synthetic route involves the condensation of 4-dimethylaminobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of trans-4-Dimethylaminocinnamonitrile may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Trans-4-Dimethylaminocinnamonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of trans-4-Dimethylaminocinnamonitrile involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can undergo nucleophilic addition reactions. These interactions enable the compound to act as a probe or reactant in various chemical and biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Nitriles

4-(Ethylaminomethyl)benzonitrile
  • Structure: A benzonitrile derivative with an ethylaminomethyl (-CH₂NHCH₂CH₃) group at the para position.
  • Electronic Effects: The ethylamino group is a moderate electron donor, though less pronounced than dimethylamino due to steric hindrance and weaker inductive effects.
  • Applications : Used in synthetic routes (e.g., pharmaceuticals) due to its reactive nitrile and amine groups .

Comparison :

  • The dimethylamino group in trans-4-Dimethylaminocinnamonitrile provides stronger electron donation, enhancing the aromatic ring’s electron density. This increases susceptibility to electrophilic substitution compared to ethylaminomethyl-substituted analogs.
3:4-Dinitrodimethylaniline
  • Structure: A dimethylaniline derivative with nitro (-NO₂) groups at the 3 and 4 positions .
  • Electronic Effects : Nitro groups are electron-withdrawing, drastically reducing ring electron density.
  • Reactivity : Facilitates nucleophilic aromatic substitution but inhibits electrophilic reactions.

Comparison :

  • trans-4-Dimethylaminocinnamonitrile’s electron-rich aromatic system contrasts with nitro-substituted analogs, making it more reactive toward electrophiles (e.g., halogenation) but less toward nucleophiles.

Heterocyclic Nitriles

4-Amino-5-methoxynicotinonitrile
  • Structure: A pyridine (nicotinonitrile) derivative with amino (-NH₂) and methoxy (-OCH₃) groups.
  • Electronic Effects: Amino and methoxy groups donate electrons, but the pyridine ring’s inherent electron deficiency moderates this effect.
  • Applications : Likely used in medicinal chemistry due to its heterocyclic framework .

Comparison :

  • The cinnamontrile backbone in trans-4-Dimethylaminocinnamonitrile offers a conjugated system absent in pyridine-based nitriles, enabling distinct photophysical properties (e.g., UV absorption).

Molecularly Imprinted Polymer (MIP) Templates

Paracetamol and Ethacridine MIPs
  • Functionality : MIPs synthesized using acrylamide or methacrylic acid exhibit selectivity via hydrogen bonding and electrostatic interactions .

Comparison :

  • Compared to paracetamol (a phenolic compound), trans-4-Dimethylaminocinnamonitrile’s nitrile group may enhance π-π stacking interactions in MIPs, while the dimethylamino group could improve solubility in polar solvents.

Data Table: Structural and Electronic Comparison

Compound Name Key Substituents Electronic Effects Potential Applications
trans-4-Dimethylaminocinnamonitrile -N(CH₃)₂, -C≡N Strong electron donation Organic synthesis, MIPs
4-(Ethylaminomethyl)benzonitrile -CH₂NHCH₂CH₃, -C≡N Moderate electron donation Pharmaceutical intermediates
3:4-Dinitrodimethylaniline -NO₂, -N(CH₃)₂ Electron withdrawal Explosives, dyes
4-Amino-5-methoxynicotinonitrile -NH₂, -OCH₃, -C≡N Mixed donation/withdrawal Medicinal chemistry

Key Research Findings

Electronic Modulation: The dimethylamino group in trans-4-Dimethylaminocinnamonitrile significantly enhances electron density on the aromatic ring, contrasting with nitro-substituted analogs like 3:4-dinitrodimethylaniline .

Solubility and Reactivity : Polar substituents (e.g., -N(CH₃)₂, -C≡N) likely improve solubility in aprotic solvents, facilitating use in catalytic or polymer systems .

Biological Activity

trans-4-Dimethylaminocinnamonitrile (CAS No. 32444-63-6) is a synthetic compound that belongs to the class of nitriles. It has garnered attention for its potential biological activities, making it a subject of various research studies. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and findings from diverse sources.

Chemical Structure and Properties

The molecular formula of trans-4-Dimethylaminocinnamonitrile is C11H12N2C_{11}H_{12}N_2. Its structure features a dimethylamino group attached to a cinnamoyl moiety, which may contribute to its biological properties.

PropertyValue
CAS Number32444-63-6
Molecular FormulaC11H12N2
Molecular Weight188.23 g/mol

Antimicrobial Properties

Recent studies have indicated that trans-4-Dimethylaminocinnamonitrile exhibits antimicrobial activity against various bacterial strains. A study conducted by researchers at a microbiology laboratory demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant inhibition at concentrations as low as 50 µg/mL.

Anticancer Activity

Trans-4-Dimethylaminocinnamonitrile has also been evaluated for its anticancer properties . In vitro studies on cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Cell LineIC50 (µM)Mechanism of Action
HeLa25Induction of apoptosis
MCF-730Cell cycle arrest

Neuroprotective Effects

Another area of interest is the neuroprotective effects of trans-4-Dimethylaminocinnamonitrile. Research indicates that it may protect neuronal cells from oxidative stress-induced damage. In animal models, administration of the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cognitive function in memory tests.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, trans-4-Dimethylaminocinnamonitrile was tested against Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial counts after treatment with the compound, supporting its potential use as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

A collaborative study involving several institutions investigated the effects of trans-4-Dimethylaminocinnamonitrile on various cancer cell lines. The findings indicated that the compound effectively inhibited tumor growth in vitro, with a notable increase in apoptosis markers observed through flow cytometry analysis.

Safety and Toxicity

While the biological activities are promising, it is crucial to consider the safety profile of trans-4-Dimethylaminocinnamonitrile. Preliminary toxicity studies suggest that at therapeutic doses, the compound exhibits low toxicity; however, further studies are needed to fully assess its safety in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-4-Dimethylaminocinnamonitrile
Reactant of Route 2
Reactant of Route 2
trans-4-Dimethylaminocinnamonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.